1,1,1-Trifluorethyl-PEG5-Tos

Übersicht

Beschreibung

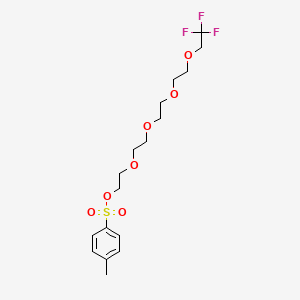

1,1,1-Trifluoroethyl-PEG5-Tos is a compound with a trifluoroethyl and tosyl attached to it . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoroethyl-PEG5-Tos is C17H25F3O7S . It has a molecular weight of 430.4 g/mol .Chemical Reactions Analysis

The tosyl group in 1,1,1-Trifluoroethyl-PEG5-Tos is a very good leaving group for nucleophilic substitution reactions .Physical and Chemical Properties Analysis

1,1,1-Trifluoroethyl-PEG5-Tos has a molecular weight of 430.4 g/mol . Its molecular formula is C17H25F3O7S . The compound is stored at -20°C .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

Die Verbindung wird häufig in der Arzneimittelentwicklung eingesetzt {svg_1}. Der hydrophile PEG-Linker erhöht die Löslichkeit der Verbindung in wässrigen Medien, was bei der Verabreichung von Medikamenten von Vorteil sein kann, die sonst unlöslich oder schlecht löslich sind {svg_2}.

Organische Synthese

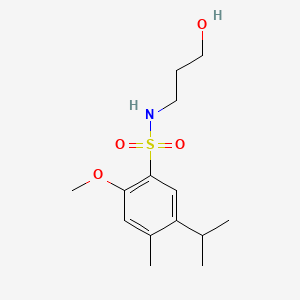

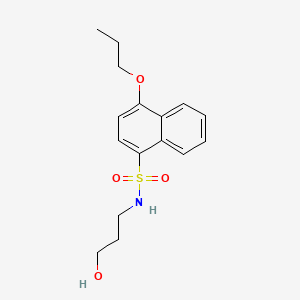

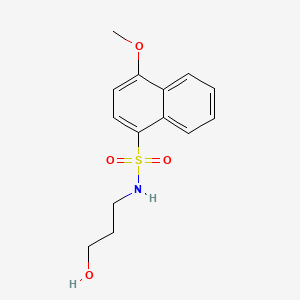

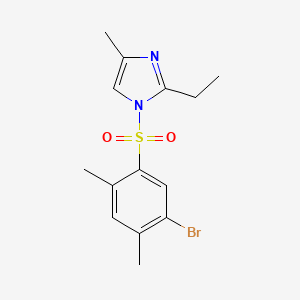

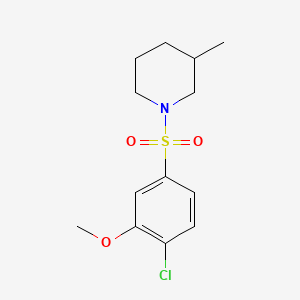

“1,1,1-Trifluorethyl-PEG5-Tos” wird häufig in der organischen Synthese eingesetzt {svg_3}. Die Tosylgruppe kann durch nukleophile Substitution leicht durch Thiol- und Aminogruppen ersetzt werden {svg_4}, wodurch es zu einem vielseitigen Reagenz bei der Synthese einer Vielzahl organischer Verbindungen wird.

Modifikation von Biomolekülen

Diese Verbindung ist besonders nützlich für die Modifikation von Biomolekülen {svg_5}. Der PEG-Linker kann verwendet werden, um die Trifluorethylgruppe an ein Biomolekül zu binden, wodurch möglicherweise dessen Eigenschaften oder Funktionen verändert werden.

4. Forschung an Biopolymeren & synthetischen Polymeren Es wird in der Forschung an Biopolymeren & synthetischen Polymeren verwendet {svg_6}. Der PEG-Teil der Verbindung ist selbst ein Polymer, dessen Eigenschaften für verschiedene Anwendungen in diesem Bereich untersucht und manipuliert werden können.

Entwicklung von monodispersen linearen PEGs

“this compound” wird bei der Entwicklung von monodispersen linearen PEGs verwendet {svg_7}. Dies sind PEGs mit einer bestimmten Länge, die einzigartige Eigenschaften und Anwendungen haben können.

Safety and Hazards

The safety data sheet for a similar compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1,1,1-Trifluoroethyl-PEG5-Tos is a type of PEG linker . PEG linkers are commonly used in the modification of biomolecules and in drug delivery . The primary targets of this compound are the biomolecules that it is designed to modify or deliver.

Mode of Action

The compound interacts with its targets through chemical reactions facilitated by its trifluoroethyl and tosyl functional groups . These reactions allow the compound to attach to or detach from its target biomolecules, thereby modifying them or facilitating their delivery.

Biochemical Pathways

The specific biochemical pathways affected by 1,1,1-Trifluoroethyl-PEG5-Tos depend on the biomolecules it is designed to interact with. As a PEG linker, it can be involved in a wide range of pathways depending on its application .

Pharmacokinetics

As a peg linker, it is known to improve solubility and biocompatibility , which can enhance the bioavailability of the biomolecules it is attached to.

Result of Action

The molecular and cellular effects of 1,1,1-Trifluoroethyl-PEG5-Tos’s action depend on the specific biomolecules it is designed to interact with. In general, it can modify the function of these biomolecules or facilitate their delivery to specific locations within the body .

Action Environment

The action, efficacy, and stability of 1,1,1-Trifluoroethyl-PEG5-Tos can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, the physiological environment in which it operates can impact its efficacy and action.

Biochemische Analyse

Biochemical Properties

The tosyl group of 1,1,1-Trifluoroethyl-PEG5-Tos is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Cellular Effects

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Molecular Mechanism

The molecular mechanism of 1,1,1-Trifluoroethyl-PEG5-Tos involves its role as a linker in PROTAC protein degraders . The trifluoroethyl and tosyl groups can be involved in various chemical reactions for bioconjugation and drug delivery purposes .

Temporal Effects in Laboratory Settings

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Dosage Effects in Animal Models

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Metabolic Pathways

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Transport and Distribution

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Subcellular Localization

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAXEKCLHRTXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

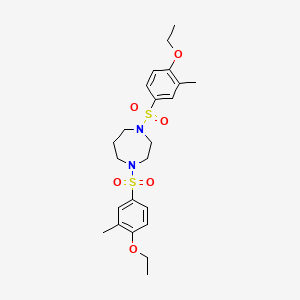

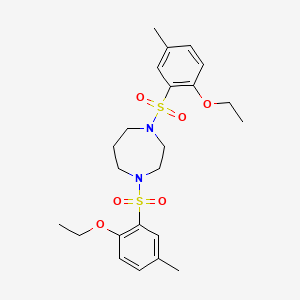

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

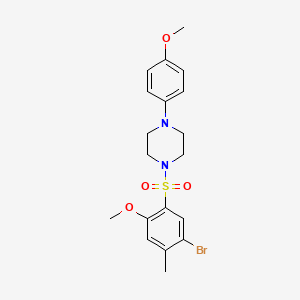

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)